Cas no 878063-17-3 (N6-(3-chloro-4-methylphenyl)-1-methyl-N4-phenyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamine)

N6-(3-chloro-4-methylphenyl)-1-methyl-N4-phenyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamine structure
878063-17-3 structure
商品名:N6-(3-chloro-4-methylphenyl)-1-methyl-N4-phenyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamine
CAS番号:878063-17-3
MF:C19H17ClN6
メガワット:364.831481695175
CID:5511079

N6-(3-chloro-4-methylphenyl)-1-methyl-N4-phenyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamine 化学的及び物理的性質

名前と識別子

    • 6-N-(3-chloro-4-methylphenyl)-1-methyl-4-N-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
    • N6-(3-chloro-4-methylphenyl)-1-methyl-N4-phenyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamine
    • インチ: 1S/C19H17ClN6/c1-12-8-9-14(10-16(12)20)23-19-24-17(22-13-6-4-3-5-7-13)15-11-21-26(2)18(15)25-19/h3-11H,1-2H3,(H2,22,23,24,25)
    • InChIKey: NJQVLGXWHJPTDV-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C([H])([H])[H])C([H])=C([H])C(=C1[H])N([H])C1=NC(=C2C([H])=NN(C([H])([H])[H])C2=N1)N([H])C1C([H])=C([H])C([H])=C([H])C=1[H]

N6-(3-chloro-4-methylphenyl)-1-methyl-N4-phenyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2031-0017-5mg
N6-(3-chloro-4-methylphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
878063-17-3 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F2031-0017-2μmol
N6-(3-chloro-4-methylphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
878063-17-3 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F2031-0017-100mg
N6-(3-chloro-4-methylphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
878063-17-3 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F2031-0017-30mg
N6-(3-chloro-4-methylphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
878063-17-3 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F2031-0017-20μmol
N6-(3-chloro-4-methylphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
878063-17-3 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F2031-0017-4mg
N6-(3-chloro-4-methylphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
878063-17-3 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F2031-0017-10mg
N6-(3-chloro-4-methylphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
878063-17-3 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F2031-0017-2mg
N6-(3-chloro-4-methylphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
878063-17-3 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F2031-0017-15mg
N6-(3-chloro-4-methylphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
878063-17-3 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F2031-0017-1mg
N6-(3-chloro-4-methylphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
878063-17-3 90%+
1mg
$54.0 2023-05-17

N6-(3-chloro-4-methylphenyl)-1-methyl-N4-phenyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamine 関連文献

N6-(3-chloro-4-methylphenyl)-1-methyl-N4-phenyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamineに関する追加情報

Introduction to N6-(3-chloro-4-methylphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS No. 878063-17-3)

N6-(3-chloro-4-methylphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 878063-17-3, belongs to a class of heterocyclic molecules that exhibit remarkable potential in various biological and chemical applications. The unique structural configuration of this molecule, featuring a pyrazolo[3,4-d]pyrimidine core, makes it a promising candidate for further exploration in medicinal chemistry.

The significance of this compound lies in its ability to interact with multiple biological targets, which is a crucial factor in the development of novel therapeutic agents. The presence of both aromatic and heterocyclic rings in its structure contributes to its versatility, allowing it to participate in various biochemical interactions. Specifically, the 3-chloro-4-methylphenyl moiety and the 1-methyl-N4-phenyl substituents play pivotal roles in modulating its pharmacological properties. These functional groups are known to influence binding affinity and selectivity, which are essential parameters in drug design.

In recent years, there has been a surge in research focused on developing small molecule inhibitors that can modulate key enzymes and receptors involved in diseases such as cancer, inflammation, and neurodegenerative disorders. N6-(3-chloro-4-methylphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has emerged as a compound of interest due to its structural features that mimic natural product scaffolds. These scaffolds are often found to be biologically active and have served as the foundation for numerous successful drugs.

The pyrazolo[3,4-d]pyrimidine core is particularly noteworthy for its presence in several FDA-approved drugs that target various therapeutic areas. For instance, this core structure is found in compounds that inhibit kinases and other enzymes involved in cell signaling pathways. The ability of N6-(3-chloro-4-methylphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine to interact with such pathways makes it a valuable tool for researchers studying the mechanisms of these diseases.

One of the most exciting aspects of this compound is its potential as an antitumor agent. Preclinical studies have demonstrated that molecules with similar structures can inhibit the growth of cancer cells by targeting specific enzymes that are overexpressed in tumors. The 1-methyl-N4-phenyl group in N6-(3-chloro-4-methylphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is believed to enhance its binding affinity to these enzymes, potentially leading to more effective tumor suppression.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the 3-chloro-4-methylphenyl group necessitates careful handling to ensure regioselectivity and avoid unwanted side products. Similarly, the attachment of the 1-methyl-N4-phenyl moiety requires optimization to maintain the integrity of the pyrazolo[3,4-d]pyrimidine core. Advances in synthetic methodologies have made it possible to produce this compound with high purity and yield, which is essential for further biological evaluation.

In terms of biological activity, preliminary studies have shown that N6-(3-chloro-4-methylphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine exhibits inhibitory effects on several enzymes relevant to cancer biology. For example, it has been observed to block the activity of tyrosine kinases, which are known to be involved in cell proliferation and survival. Additionally, its interaction with other enzymes such as phosphodiesterases has been explored, suggesting potential therapeutic benefits beyond oncology.

The pharmacokinetic properties of this compound are also under investigation. Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its clinical efficacy and safety. Initial pharmacokinetic studies have provided insights into the compound's bioavailability and metabolic pathways, which are essential for optimizing dosing regimens and minimizing potential side effects.

The development of novel drugs often involves iterative processes where initial findings guide subsequent modifications to improve efficacy and reduce toxicity. N6-(3-chloro-4-methylphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine serves as a starting point for generating analogs with enhanced properties. By modifying specific functional groups or introducing new ones, researchers can fine-tune the pharmacological profile of this compound to better meet therapeutic needs.

The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling techniques have been instrumental in predicting how N6-(3-chloro-4-methylphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine interacts with biological targets at the molecular level. These simulations help identify key binding residues and provide insights into potential modifications that could improve binding affinity or selectivity. Such computational approaches are increasingly integrated into drug development pipelines due to their efficiency and cost-effectiveness.

In conclusion,N6-(3-chloro-

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